(r)-Tert-butyl pyrrolidine-3-carboxylate
Overview
Description
®-Tert-butyl pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are present in many pharmaceuticals and natural products. The compound’s chiral nature makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrrolidine-3-carboxylate derivatives involves the asymmetric Michael addition reactions of carboxylate-substituted enones with nitroalkanes. This method allows for the production of highly enantiomerically enriched pyrrolidine-3-carboxylic acids . Another approach involves the use of kinetic resolution protocols, which can offer significant advantages in strategies where asymmetric synthetic techniques cannot be employed due to poor substrate compatibility or lack of appropriate methodology .
Industrial Production Methods
Industrial production methods for ®-Tert-butyl pyrrolidine-3-carboxylate often involve large-scale asymmetric synthesis techniques. These methods typically use metal-catalyzed reactions, cycloadditions, and reductions of various carbonyl compounds to achieve high yields and enantiomeric purity .
Chemical Reactions Analysis
Types of Reactions
®-Tert-butyl pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into other useful intermediates.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitroalkanes for Michael addition reactions, metal catalysts for reductions, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from these reactions include enantiomerically pure pyrrolidine-3-carboxylic acids and their derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
Scientific Research Applications
®-Tert-butyl pyrrolidine-3-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ®-Tert-butyl pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes and receptors, modulating their activity. This selective binding is crucial for its use in asymmetric synthesis and the production of enantiomerically pure pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
®-Pyrrolidine-3-carboxylic acid: Another chiral pyrrolidine derivative used in asymmetric synthesis.
Methyl 3-aryl(pyridyl)-5-oxopyrrolidine-2-carboxylates: These compounds are used in the synthesis of biologically active molecules.
Ethyl pyrrolidine-3-carboxylate: A versatile starting material for various chemical transformations.
Uniqueness
®-Tert-butyl pyrrolidine-3-carboxylate is unique due to its tert-butyl group, which provides steric hindrance and enhances its stability. This makes it particularly valuable in industrial applications where stability and high enantiomeric purity are required .
Properties
IUPAC Name |
tert-butyl (3R)-pyrrolidine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-4-5-10-6-7/h7,10H,4-6H2,1-3H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWAHLXHVEMYNMY-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCNC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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